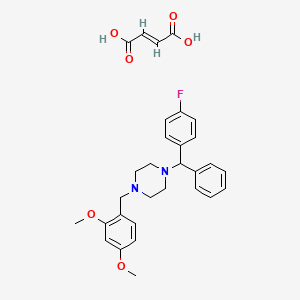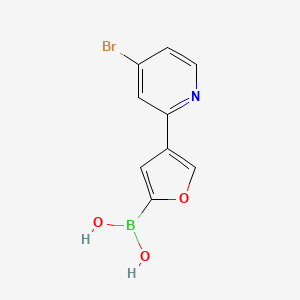
(4-(4-Bromopyridin-2-yl)furan-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(4-Bromopyridin-2-yl)furan-2-yl)boronic acid is an organoboron compound with the molecular formula C9H7BBrNO3 and a molecular weight of 267.87 g/mol . This compound is notable for its use in Suzuki–Miyaura coupling reactions, which are widely applied in organic synthesis for forming carbon-carbon bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the radical bromination of a methyl group using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The brominated intermediate is then converted into the corresponding boronic acid derivative through a series of reactions involving triethyl phosphite and other reagents .
Industrial Production Methods
Industrial production methods for (4-(4-Bromopyridin-2-yl)furan-2-yl)boronic acid are typically scaled-up versions of the laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(4-(4-Bromopyridin-2-yl)furan-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form corresponding boronic esters or other oxidized derivatives.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) or other peroxides for oxidation reactions.
Major Products
The major products formed from these reactions include various substituted pyridine and furan derivatives, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
(4-(4-Bromopyridin-2-yl)furan-2-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-(4-Bromopyridin-2-yl)furan-2-yl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
(2-Bromopyridin-4-yl)boronic acid: Similar structure but with the boronic acid group attached to a different position on the pyridine ring.
2-Furanylboronic acid: Contains a furan ring but lacks the bromopyridine moiety.
Uniqueness
(4-(4-Bromopyridin-2-yl)furan-2-yl)boronic acid is unique due to its combination of a bromopyridine and furan ring, which provides distinct reactivity and versatility in synthetic applications. This compound’s ability to participate in Suzuki–Miyaura coupling reactions makes it a valuable tool in organic synthesis .
Propiedades
Fórmula molecular |
C9H7BBrNO3 |
|---|---|
Peso molecular |
267.87 g/mol |
Nombre IUPAC |
[4-(4-bromopyridin-2-yl)furan-2-yl]boronic acid |
InChI |
InChI=1S/C9H7BBrNO3/c11-7-1-2-12-8(4-7)6-3-9(10(13)14)15-5-6/h1-5,13-14H |
Clave InChI |
UUKZYACJEATVDM-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CO1)C2=NC=CC(=C2)Br)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


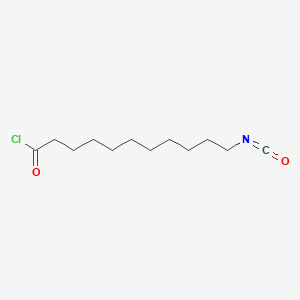


![1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2,4-difluorobenzene](/img/structure/B14082869.png)
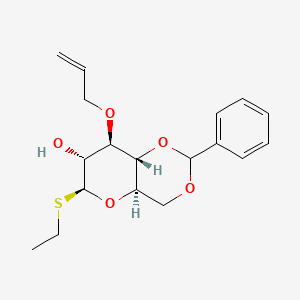
![1,4-Bis(5-bromofuran-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14082874.png)
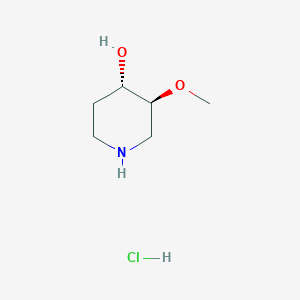
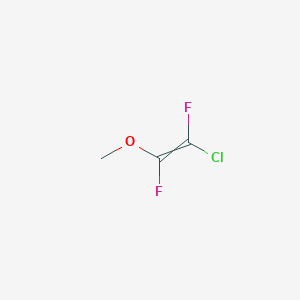
![3-(4-chloro-2-hydroxyphenyl)-4-(4-chlorophenyl)-5-[3-(dimethylamino)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14082890.png)
![5-(2-hydroxy-3,5-dimethylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14082904.png)
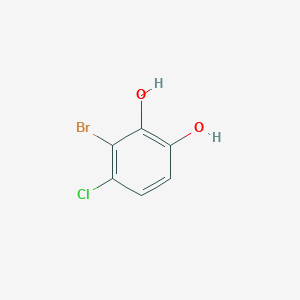

![(R)-1-amino-3-methyl-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one](/img/structure/B14082919.png)
